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Abstract

ENMD-1198 is a novel, orally active, small molecule with a multifaceted mechanism of action
that primarily involves microtubule destabilization, leading to anti-proliferative and anti-
angiogenic effects. Developed as a second-generation analog of 2-methoxyestradiol (2MEZ2),
ENMD-1198 was designed to overcome the metabolic instability of its parent compound,
thereby enhancing its pharmacokinetic profile and therapeutic potential. This technical guide
provides a comprehensive overview of the discovery, preclinical development, and early clinical
evaluation of ENMD-1198. It details the compound's mechanism of action, including its impact
on critical signaling pathways, and presents key quantitative data from in vitro and in vivo
studies. Detailed methodologies for pivotal experiments are also described to provide a
thorough understanding of the scientific basis for its development.

Discovery and Medicinal Chemistry

The development of ENMD-1198 was driven by the need to improve upon the therapeutic
properties of 2-methoxyestradiol (2ME?2), a natural metabolite of estradiol with known anti-
tumor and anti-angiogenic activities. While promising, 2MEZ2's clinical utility was hampered by
its rapid metabolism, primarily through conjugation at the 3 and 17 positions and oxidation at
the 17-position. This led to a focused medicinal chemistry effort to generate metabolically
stable analogs with enhanced anti-tubulin properties.
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ENMD-1198, chemically known as 2-methoxyestra-1,3,5(10)16-tetraene-3-carboxamide,
emerged as a lead candidate from these efforts.[1] The key structural modification involved the
substitution of the hydroxyl groups at the metabolically active positions of 2ME2.[2] Specifically,
the introduction of a 3-carboxyamide group was found to improve both antiproliferative activity
and plasma drug levels.[2] This modification resulted in a compound with significantly improved
metabolic stability, with over 65% of the compound remaining after a 2-hour incubation with
hepatocytes, and increased plasma levels upon oral administration compared to 2ME2.[1]

Mechanism of Action

ENMD-1198 exerts its anti-tumor effects through a multi-pronged mechanism of action,
primarily centered on the disruption of microtubule dynamics.

2.1. Microtubule Destabilization: ENMD-1198 acts as a microtubule-destabilizing agent by
binding to the colchicine-binding site on -tubulin.[3] This interaction inhibits microtubule
polymerization, leading to the disruption of the mitotic spindle, G2-M cell cycle arrest, and
ultimately, the induction of apoptosis in cancer cells.[1]

2.2. Inhibition of Key Signaling Pathways: Preclinical studies have demonstrated that ENMD-
1198 modulates several critical signaling pathways involved in tumor growth, survival, and
angiogenesis:

e HIF-1a Inhibition: ENMD-1198 has been shown to reduce the levels of Hypoxia-Inducible
Factor 1-alpha (HIF-10a), a key transcription factor that is often overexpressed in tumors and
plays a crucial role in the cellular response to hypoxia, including the regulation of
angiogenesis.[1]

e STAT3 Inhibition: The activation of Signal Transducer and Activator of Transcription 3
(STAT3) is also significantly reduced by ENMD-1198. STAT3 is a transcription factor
implicated in oncogenesis and metastasis, and its inhibition contributes to the anti-tumor
effects of ENMD-1198.

e Downstream Effector Inhibition: ENMD-1198 has been observed to inhibit the
phosphorylation of several key downstream signaling molecules, including MAPK/Erk, PI-
3K/Akt, and FAK.[4] This disruption of pro-survival and pro-proliferative signaling further
contributes to its anti-cancer activity.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1684617?utm_src=pdf-body
https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/western-blotting/western-blotting
https://pmc.ncbi.nlm.nih.gov/articles/PMC5848842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5848842/
https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/western-blotting/western-blotting
https://www.benchchem.com/product/b1684617?utm_src=pdf-body
https://www.benchchem.com/product/b1684617?utm_src=pdf-body
https://www.snapcyte.com/wp-content/uploads/2024/09/Invasion-Assay-Protocol.pdf
https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/western-blotting/western-blotting
https://www.benchchem.com/product/b1684617?utm_src=pdf-body
https://www.benchchem.com/product/b1684617?utm_src=pdf-body
https://www.benchchem.com/product/b1684617?utm_src=pdf-body
https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/western-blotting/western-blotting
https://www.benchchem.com/product/b1684617?utm_src=pdf-body
https://www.benchchem.com/product/b1684617?utm_src=pdf-body
https://www.benchchem.com/product/b1684617?utm_src=pdf-body
https://www.corning.com/catalog/cls/documents/protocols/protocol_DL_031_Cell_Invasion_Assay.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

2.3. Anti-Angiogenic and Vascular-Disrupting Properties: ENMD-1198 exhibits potent anti-
angiogenic and vascular-disrupting effects. It inhibits endothelial cell proliferation, motility,
migration, and morphogenesis.[3] Furthermore, it has been shown to decrease the expression
of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in endothelial cells.[3]
Videomicroscopy experiments have revealed that ENMD-1198 can rapidly disrupt pre-formed
vascular structures, highlighting its potential as a vascular-disrupting agent.[3]

Below is a graphical representation of the signaling pathways affected by ENMD-1198.
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Caption: Signaling pathways modulated by ENMD-1198.
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Preclinical Development

3.1. In Vitro Studies: ENMD-1198 has demonstrated potent antiproliferative activity against a

range of human cancer cell lines. The following table summarizes the reported IC50 values

from various in vitro studies.

Cell Line Cancer Type IC50 (pM) Reference
HMEC-1 Endothelial 0.4 [4]
BMH29L Endothelial 3.8 [4]
MDA-BO2 Breast Cancer ~0.8 [4]
RAW?264.7 Osteoclast Precursor ~0.4 [4]
Hepatocellular
HUH-7 _ 25
Carcinoma
Hepatocellular
HepG2 25

Carcinoma

3.2. In Vivo Studies: The anti-tumor efficacy of ENMD-1198 has been evaluated in several

preclinical xenograft models. Oral administration of ENMD-1198 has been shown to

significantly reduce tumor burden and/or increase survival.
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Dosin
Animal Model Cancer Type . < Key Findings Reference
Regimen
NOD/SCID Mice Acute Significantly
] ] 100 mg/kg/day,
with ALL Lymphoblastic prolonged [3]
) oral gavage )
Xenografts Leukemia survival
Significant
Subcutaneous reduction in
Hepatocellular
HUH-7 Tumor ) 200 mg/kg/day tumor growth
Carcinoma
Model and
vascularization
Three-fold
Non-Small Cell increase in
Non-Small Cell - )
Lung Cancer Not specified survival [5]

Lung Cancer

Model compared to

Cisplatin

3.3. Preclinical Pharmacokinetics: Pharmacokinetic studies in mice have demonstrated that
oral administration of ENMD-1198 results in increased plasma levels compared to its parent
compound, 2ME2.[1]

Species Dose Cmax (ng/mL) Tmax (h) AUC (ng-h/mL)

Mice 200 mg/kg (oral) ~1,500 ~2 ~8,000

Note: The preclinical pharmacokinetic data is approximated from graphical representations in
the cited literature and should be considered illustrative.

Clinical Development

Based on its promising preclinical profile, ENMD-1198 advanced into Phase 1 clinical trials in
patients with advanced solid tumors.

4.1. Phase 1 Trial Design: A Phase 1, open-label, dose-escalation study was conducted to
evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of orally
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administered ENMD-1198.[6] The study enrolled patients with advanced cancer who had failed
to respond to existing therapies.[6]

4.2. Pharmacokinetics and Metabolism: The Phase 1 trial provided key insights into the
pharmacokinetic profile of ENMD-1198 in humans.

Parameter Value
Tmax (Time to Maximum Concentration) 1-2 hours
Mean Terminal Half-life 15 hours
Accumulation (after multiple doses) 3-fold

Pharmacokinetic analysis demonstrated dose-proportional exposures across a range of 5-30
mg/m?2.[5]

4.3. Safety and Tolerability: ENMD-1198 was generally well-tolerated at doses up to 425
mg/m?/day. The most common drug-related adverse events were Grade 1/2 fatigue, nausea,
vomiting, and constipation.[7] Dose-limiting toxicities (DLTs), specifically Grade 4 neutropenia,
were observed at the 550 mg/mz2 dose level.[7]

4.4. Efficacy: While the primary objective of the Phase 1 study was to assess safety,
preliminary evidence of anti-tumor activity was observed. Several patients experienced
prolonged stable disease.[7]

4.5. Recommended Phase 2 Dose: Based on the safety and pharmacokinetic data from the
Phase 1 trial, the recommended Phase 2 dose (RP2D) for ENMD-1198 was determined to be
425 mg/mz?/day.[7]

Experimental Protocols

This section provides an overview of the methodologies used in the key preclinical studies of
ENMD-1198.

5.1. Western Blotting for Signaling Pathway Analysis:

e Cell Lines: Human hepatocellular carcinoma cell lines HUH-7 and HepG2 were used.
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o Treatment: Cells were treated with ENMD-1198 to assess its effects on constitutive and
inducible activation of signaling cascades.

o Protein Extraction and Quantification: Standard protein lysis and quantification methods were
employed.

o Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a
membrane.

» Antibody Incubation: Membranes were probed with primary antibodies against total and
phosphorylated forms of key signaling proteins (e.g., MAPK/Erk, PI-3K/Akt, FAK, STAT3) and
HIF-1a. This was followed by incubation with appropriate secondary antibodies.

o Detection: Protein bands were visualized using a suitable detection method.
5.2. In Vitro Cell Migration and Invasion Assays:

o Methodology: The effects of ENMD-1198 on cancer cell migration and invasion were
evaluated using in vitro assays, likely employing Boyden chambers or similar systems.

e Procedure: A general workflow for such an assay is depicted below.
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Assay Setup

Seed cells in serum-free medium
in the upper chamber of a
Transwell insert.

For invasion assays, the insert Add chemoattractant (e.g., serum)
is pre-coated with Matrigel. to the lower chamber.
Incubation

Incubate for a defined period
to allow for cell migration/invasion.

Anavlysis

Remove non-migrated cells
from the upper surface of the insert.

:

Fix and stain the migrated/invaded
cells on the lower surface.

Count the stained cells
under a microscope.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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